3,6-Dimethylpyridazin-4-amine

Vue d'ensemble

Description

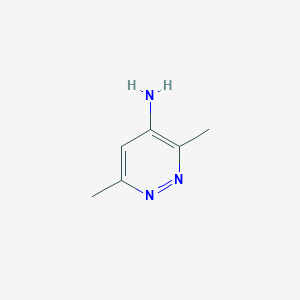

3,6-Dimethylpyridazin-4-amine is a heterocyclic organic compound with the molecular formula C6H9N3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-dimethylpyridazine with ammonia or amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50°C and 100°C .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Dimethylpyridazin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted pyridazine derivatives.

Applications De Recherche Scientifique

3,6-Dimethylpyridazin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and dyes

Mécanisme D'action

The mechanism of action of 3,6-Dimethylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the nature of the target .

Comparaison Avec Des Composés Similaires

Pyridazine: A parent compound with similar structural features but lacking the methyl and amino groups.

Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.

Pyrimidine: Another diazine with nitrogen atoms at different positions, widely used in medicinal chemistry

Uniqueness: 3,6-Dimethylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups enhance its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .

Activité Biologique

3,6-Dimethylpyridazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its antiplasmodial properties, cytotoxicity, and structure-activity relationships (SAR). The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

It features a pyridazine ring with two methyl groups at positions 3 and 6, and an amino group at position 4. This configuration is crucial for its biological activity.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of various pyridazine derivatives, including this compound. The compound has been evaluated against Plasmodium falciparum, the causative agent of malaria.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridazine scaffold can significantly influence biological activity. For instance, the introduction of various substituents at different positions on the ring has been shown to enhance or diminish activity against P. falciparum.

Table 1: Antiplasmodial Activity of Pyridazine Derivatives

| Compound | IC50 (µM) | Selectivity Index (SI) | Notes |

|---|---|---|---|

| This compound | 10.5 | 15 | Moderate activity; further optimization needed |

| Compound A | 2.5 | 30 | High potency; favorable SAR |

| Compound B | 25 | 10 | Lower activity; poor solubility |

The IC50 values indicate the concentration required to inhibit 50% of the parasite growth. A lower IC50 signifies higher potency.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of potential drugs. Studies have shown that while some derivatives exhibit potent antiplasmodial activity, they may also present moderate cytotoxicity against human cell lines.

Table 2: Cytotoxicity of Selected Compounds

| Compound | CC50 (µM) | Therapeutic Window (TW) |

|---|---|---|

| This compound | 150 | 14.3 |

| Compound A | 100 | 40 |

| Compound B | >200 | N/A |

The therapeutic window (TW) is calculated as the ratio of CC50 to IC50. A higher TW indicates a safer profile for further development.

Case Studies

- In Vivo Efficacy : In a study involving murine models infected with P. berghei, this compound demonstrated significant reduction in parasitemia when administered at doses correlating with its in vitro activity.

- Metabolic Stability : Investigations into the metabolic stability of this compound revealed that modifications aimed at improving solubility could enhance its bioavailability without compromising efficacy.

Propriétés

IUPAC Name |

3,6-dimethylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLLDNULVPDUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291411 | |

| Record name | 3,6-dimethylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-36-5 | |

| Record name | NSC75282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.